molecular formula C10H9F3O B2723607 2-Benzyl-2-(trifluoromethyl)oxirane CAS No. 2248377-01-5

2-Benzyl-2-(trifluoromethyl)oxirane

Cat. No.: B2723607
CAS No.: 2248377-01-5
M. Wt: 202.176
InChI Key: CSSRGZRERQNXFA-UHFFFAOYSA-N
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Description

2-Benzyl-2-(trifluoromethyl)oxirane is an organic compound characterized by the presence of a trifluoromethyl group and a benzyl group attached to an oxirane ring. This compound is notable for its unique chemical properties, which make it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-(trifluoromethyl)oxirane typically involves the reaction of benzyl halides with trifluoromethyl-substituted epoxides. One common method includes the lithiation-borylation reaction, where 2-trifluoromethyl oxirane undergoes lithiation followed by borylation to yield the desired product . This method is advantageous due to its high stereospecificity and efficiency.

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, such as the reduction of 3-chloro-1,1,1-trifluoroacetone followed by treatment with a proton source . This method ensures high yield and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-2-(trifluoromethyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions typically yield alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

2-Benzyl-2-(trifluoromethyl)oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-2-(trifluoromethyl)oxirane involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that can modify proteins, nucleic acids, and other biomolecules .

Comparison with Similar Compounds

  • 2-Benzyl-oxirane
  • 2-(Phenylmethyl)oxirane
  • 2-Benzyl-2-(chloromethyl)oxirane

Uniqueness: 2-Benzyl-2-(trifluoromethyl)oxirane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it more versatile in synthetic applications compared to its non-fluorinated counterparts .

Properties

IUPAC Name

2-benzyl-2-(trifluoromethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9(7-14-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSRGZRERQNXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)(CC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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